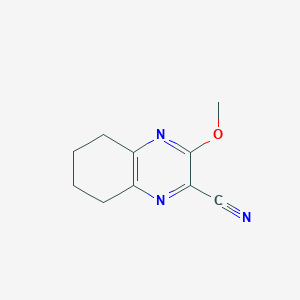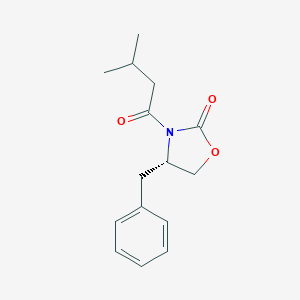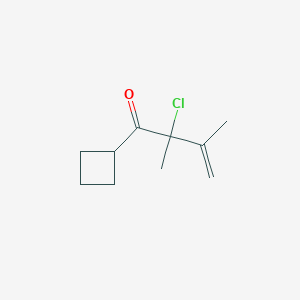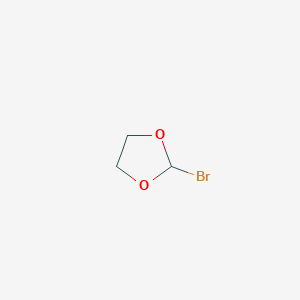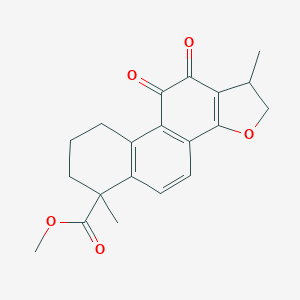![molecular formula C11H20N2 B144228 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene CAS No. 126112-72-9](/img/structure/B144228.png)
1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]heptanyl(tert-butyl)diazene, also known as BHTD, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BHTD is a diazene compound that consists of two nitrogen atoms connected by a double bond, with a bicyclic ring structure attached to one of the nitrogen atoms.
Mechanism of Action
The mechanism of action of 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene involves the formation of reactive nitrogen species (RNS) through the decomposition of the diazene bond. These RNS can induce apoptosis in cancer cells and reduce oxidative stress and inflammation in the brain. Additionally, 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects:
1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene induces apoptosis through the formation of RNS and activation of caspases. In the brain, 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene reduces oxidative stress and inflammation by inhibiting the activity of COX-2 and reducing the expression of pro-inflammatory cytokines. 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer properties.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene in lab experiments is its unique structure and mechanism of action, which may provide insights into the development of new therapeutic agents. Additionally, 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene is relatively stable and can be easily synthesized in large quantities. However, one limitation of using 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene is its potential toxicity, which may limit its use in certain experiments. Additionally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene.
Future Directions
There are several potential future directions for research on 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene. One area of interest is the development of 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-cancer and neuroprotective effects of 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene. Finally, 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene may have potential applications in other areas, such as anti-inflammatory and anti-angiogenic therapies.
Synthesis Methods
The synthesis of 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene involves the reaction of bicyclo[2.2.1]hept-2-ene with tert-butyl hydrazine in the presence of a catalyst. The reaction proceeds via a radical mechanism, and the resulting product is purified through distillation. The purity of 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene can be confirmed through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene has been studied for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. In particular, 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene has demonstrated neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
CAS RN |
126112-72-9 |
|---|---|
Product Name |
1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene |
Molecular Formula |
C11H20N2 |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-bicyclo[2.2.1]heptanyl(tert-butyl)diazene |
InChI |
InChI=1S/C11H20N2/c1-10(2,3)12-13-11-6-4-9(8-11)5-7-11/h9H,4-8H2,1-3H3 |
InChI Key |
GRDXETUKNUFUBK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N=NC12CCC(C1)CC2 |
Canonical SMILES |
CC(C)(C)N=NC12CCC(C1)CC2 |
synonyms |
Diazene, bicyclo[2.2.1]hept-1-yl(1,1-dimethylethyl)-, (Z)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




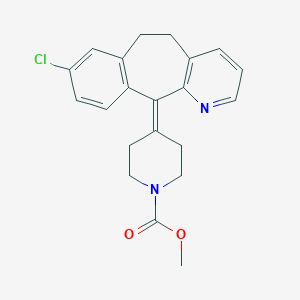
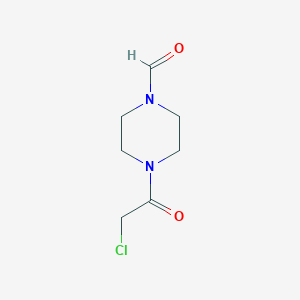
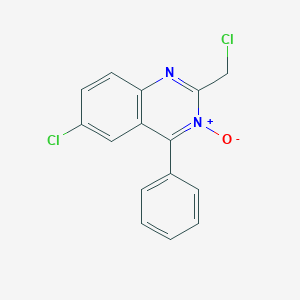
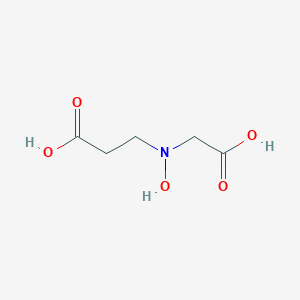
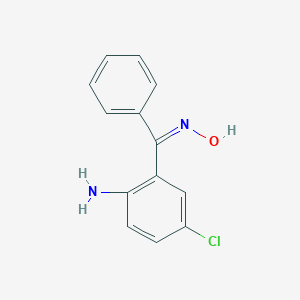
![4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B144159.png)
